molecular formula C23H27N3OS B12581923 N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12581923
M. Wt: 393.5 g/mol
InChI Key: REGLBDPPYFRXIQ-UHFFFAOYSA-N
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Description

N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a quinazoline ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of 6-ethyl-2-(3-methylphenyl)-4-quinazolinethiol with butyl bromoacetate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The sulfanyl group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C23H27N3OS

Molecular Weight

393.5 g/mol

IUPAC Name

N-butyl-2-[6-ethyl-2-(3-methylphenyl)quinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C23H27N3OS/c1-4-6-12-24-21(27)15-28-23-19-14-17(5-2)10-11-20(19)25-22(26-23)18-9-7-8-16(3)13-18/h7-11,13-14H,4-6,12,15H2,1-3H3,(H,24,27)

InChI Key

REGLBDPPYFRXIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)CC)C3=CC=CC(=C3)C

Origin of Product

United States

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